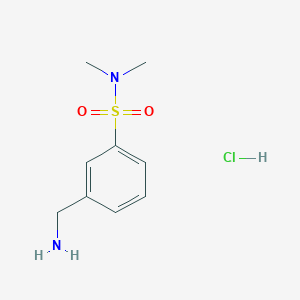

3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Description

3-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride (CAS: 855249-83-1) is a sulfonamide derivative featuring a benzene ring substituted with a dimethylsulfonamide group at position 1 and an aminomethyl group at position 2. Its molecular weight is 250.74 g/mol, and it is commercially available as a research chemical, though current stock shortages have been reported . The compound’s structure (C₉H₁₄ClN₂O₂S) includes a polar sulfonamide moiety and a primary amine, making it suitable for diverse applications, such as intermediate synthesis in drug discovery or coordination chemistry.

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S.ClH/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTVRWGTLNFSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of toluene to form nitrotoluene, followed by reduction to obtain aminotoluene. The aminotoluene is then subjected to sulfonation to introduce the sulfonamide group. Finally, the dimethylation of the amino group is achieved using dimethyl sulfate or a similar reagent. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemical Synthesis and Applications

Synthetic Routes:

The compound is utilized as a building block in organic synthesis, where it serves as a precursor for various heterocyclic compounds. The synthesis typically involves the reaction of N,N-dimethylbenzene-1-sulfonamide with appropriate reagents under controlled conditions to yield the hydrochloride salt.

Reactions:

The compound undergoes several types of chemical reactions:

- Oxidation: Can produce sulfonic acid derivatives.

- Reduction: Converts the sulfonamide group to amine derivatives.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Table 1: Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Varies |

| Reduction | Lithium aluminum hydride, sodium borohydride | Varies |

| Substitution | Alkyl halides, acyl chlorides | Varies |

Biological Applications

Antimicrobial Activity:

Research indicates that 3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| E. coli | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 15.62 |

| K. pneumoniae | 25 ± 0.08 | 31.25 |

The effectiveness of this compound is comparable to established antibiotics like ciprofloxacin, indicating its potential as an alternative therapeutic agent for treating bacterial infections.

Anticancer Activity:

The compound has also been explored for its anticancer properties, particularly its ability to inhibit tumor-associated carbonic anhydrases (CAs), such as CA IX and CA XII, which are overexpressed in various cancers.

Case Study 1: Enzyme Inhibition Profile

A study revealed that this compound significantly inhibits CA IX and CA XII with IC50 values in the nanomolar range. Docking studies indicated that it preferentially binds to the hydrophobic P1 site of these enzymes, supporting its role as a potent inhibitor.

Case Study 2: Antibacterial Efficacy

In another investigation, various sulfonamide derivatives were synthesized and tested against clinically relevant bacterial strains. Modifications to the sulfonamide structure enhanced antibacterial activity, emphasizing the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibiotics. The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-(Aminomethyl)-N,N-dimethylbenzenesulfonamide Hydrochloride

This positional isomer (CID 3032028) shares the same molecular formula (C₉H₁₄ClN₂O₂S) but places the aminomethyl group at position 4 instead of 3. Computational predictions suggest differences in physicochemical properties, such as solubility and dipole moments, due to altered electronic distribution .

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride

With a nitro group (electron-withdrawing) and a longer ethylamine chain, this compound (C₈H₁₂ClN₃O₄S, 281.72 g/mol) exhibits higher molecular weight and distinct reactivity, particularly in nucleophilic substitution reactions .

Functional Group Variations

N-(3-Amino-4-chlorophenyl)butane-1-sulfonamide Hydrochloride

3-Amino-N-ethyl-4-hydroxybenzenesulfonamide Hydrochloride

The addition of a hydroxyl group at position 4 increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the target compound .

Heterocyclic and Macrocyclic Derivatives

N-[3-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride

Synthesized via a multi-step route involving carbamate intermediates and catalytic hydrogenation (), this compound substitutes the dimethylamine group with a smaller methylsulfonamide, altering steric and electronic profiles.

Diazepane-Containing Sulphonamides

Cyclopropane Derivatives

1-(Aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide Hydrochloride

Comparative Data Table

Biological Activity

3-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride, commonly known as a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₉H₁₃ClN₂O₂S

- Molecular Weight : 236.73 g/mol

The presence of the sulfonamide group enhances its solubility and biological interactions, making it a candidate for various therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It has been reported to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and fluid secretion .

- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial folate synthesis pathways, similar to other sulfonamide antibiotics.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has shown efficacy against a range of pathogens. In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity:

- Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : Observed IC50 values were reported as low as 5 µM for MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics such as doxorubicin .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed its potential as an alternative treatment for bacterial infections resistant to conventional antibiotics. The study involved isolating bacterial strains from clinical samples and testing them against varying concentrations of the compound.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In a laboratory setting, the anticancer effects were evaluated using MCF-7 and A549 cell lines. The results indicated significant inhibition of cell growth.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 5 | 70 |

| A549 | 10 | 65 |

Q & A

Q. How can researchers optimize the synthesis yield of 3-(aminomethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride?

Methodological Answer: Optimizing synthesis yield requires careful selection of reaction conditions, solvents, and catalysts. Key steps include:

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity and solubility of intermediates .

- Catalyst Use : Catalysts such as carbodiimides (e.g., EDC) or NHS esters improve coupling efficiency in sulfonamide formation .

- Temperature Control : Maintaining temperatures between 0–25°C during sensitive steps (e.g., amine coupling) minimizes side reactions .

- Purification : Gradient recrystallization or column chromatography can isolate the hydrochloride salt with ≥95% purity .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvent | DMF | |

| Catalysts | EDC/NHS | |

| Temperature Range | 0–25°C (critical steps) | |

| Purification | Gradient recrystallization |

Q. What analytical techniques are recommended for determining purity and structural integrity?

Methodological Answer: A combination of orthogonal techniques ensures accurate characterization:

- RP-HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 7.4) and acetonitrile (70:30 v/v). Detect at λmax ≈ 255 nm, similar to structurally related sulfonamides .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 resolves amine and sulfonyl proton environments, confirming substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 263.1) .

- Elemental Analysis : Verify chloride content (theoretical ~13.5%) to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be methodologically resolved?

Methodological Answer: Contradictions in activity data often arise from variability in experimental design or compound handling. Strategies include:

- Standardized Assay Conditions : Use consistent buffer systems (e.g., PBS pH 7.4) and temperature (25°C) to minimize confounding variables .

- Orthogonal Assays : Compare results across techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity .

- Purity Verification : Re-analyze batches via HPLC and NMR; impurities ≥2% can skew bioactivity results .

- Stability Studies : Assess compound degradation under assay conditions (e.g., via LC-MS) to rule out false negatives .

Q. Example Workflow :

Repeat assays with freshly purified compound.

Cross-validate using SPR and fluorescence polarization.

Characterize degradation products if instability is observed.

Q. What experimental strategies elucidate the compound’s interaction with biological targets?

Methodological Answer: To map target interactions and mechanisms:

- Surface Plasmon Resonance (SPR) : Immobilize targets (e.g., enzymes/receptors) on gold arrays; measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. ionic interactions) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses, guided by crystallographic data of related sulfonamides .

- Derivative Synthesis : Modify the aminomethyl or sulfonamide groups to test structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.